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Compound of Interest

Compound Name:
2-(4-Aminophenoxy)-N-

isopropylacetamide

CAS No.: 182686-83-5

Cat. No.: B7806847

Get Quote

Executive Summary
In the development of analgesic and anti-inflammatory pharmacophores, 2-(4-
Aminophenoxy)-N-isopropylacetamide represents a critical structural scaffold. Its efficacy

and safety profile depend heavily on its regiochemical purity. During synthesis—typically

involving the nucleophilic substitution of 2-chloro-N-isopropylacetamide with 4-aminophenol—

thermodynamic and kinetic factors can yield positional isomers (ortho- and meta-aminophenoxy

derivatives) or alkyl-chain isomers (N-propyl analogs).

This guide provides a rigorous technical framework for distinguishing the target para-isomer (4-

amino) from its ortho (2-amino) and meta (3-amino) regioisomers, as well as the N-propyl chain

isomer. We prioritize Nuclear Magnetic Resonance (NMR) as the primary validation tool,

supported by HPLC and IR methodologies.

Structural Analysis & Isomer Landscape
The target molecule consists of an acetamide core flanked by an N-isopropyl group and a 4-

aminophenoxy moiety. Structural characterization must resolve two primary isomerism types:
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Regioisomerism (Aromatic Substitution): The position of the amino group (-NH2) relative to

the ether linkage (-O-) on the benzene ring.

Target:para (1,4-substitution).

Impurities:ortho (1,2-substitution) and meta (1,3-substitution).

Chain Isomerism (Amide N-Substituent): The branching of the propyl group.[1]

Target:N-isopropyl (branched).

Impurity:N-propyl (linear).

Comparison Workflow
The following diagram outlines the logical flow for isolating and identifying the correct isomer.
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Figure 1: Decision logic for structural verification of 2-(4-Aminophenoxy)-N-
isopropylacetamide.
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Synthesis Context (Source of Isomers)
Reaction: 4-Aminophenol + 2-Chloro-N-isopropylacetamide

Product.

Causality: The use of impure aminophenol starting material (containing 2- or 3-aminophenol)

leads to regioisomers. Use of N-propylamine instead of isopropylamine in the precursor

synthesis leads to the chain isomer.

Nuclear Magnetic Resonance (NMR) Protocol
Objective: Definitive structural assignment.

Solvent: DMSO-d6 is preferred over CDCl3 due to the polarity of the amide and amine

groups, ensuring sharp peaks for exchangeable protons (-NH, -NH2).

Frequency: 400 MHz or higher recommended for clear resolution of aromatic coupling.

Concentration: 10-15 mg in 0.6 mL solvent.

HPLC Separation Protocol
Objective: Quantify isomeric purity.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Mobile Phase:

A: Water + 0.1% Formic Acid

B: Acetonitrile + 0.1% Formic Acid

Gradient: 5% B to 95% B over 20 min.

Detection: UV at 254 nm (aromatic absorption).
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1H NMR: Distinguishing the Isomers
The most distinct differences appear in the Aliphatic Region (for N-alkyl isomers) and the

Aromatic Region (for regioisomers).

Table 1: 1H NMR Chemical Shift Comparison (in DMSO-d6)
Proton Group

Target: 4-Isomer
(Para)

Alternative: 2-
Isomer (Ortho)

Alternative: N-
Propyl Isomer

Amide NH ~7.8 ppm (Broad d) ~7.9 ppm (Broad t/d) ~8.0 ppm (Broad t)

Aromatic Ring
6.45 (d), 6.68

(d)AA'BB' Pattern

6.5 - 6.9 (m)ABCD

Complex Multiplet
6.45 (d), 6.68 (d)

-O-CH2-CO- ~4.25 ppm (s) ~4.30 ppm (s) ~4.25 ppm (s)

N-CH Group
3.85 ppm (Septet)J ≈

6.6 Hz
3.85 ppm (Septet)

3.05 ppm (Quartet)-

CH2-N-

Alkyl Chain
1.05 ppm (d,

6H)Isopropyl Methyls
1.05 ppm (d, 6H)

1.45 (m), 0.85

(t)Propyl CH2, CH3

-NH2 ~4.6 ppm (Broad s) ~4.7 ppm (Broad s) ~4.6 ppm (Broad s)

Analyst Note: The hallmark of the target molecule is the septet at ~3.85 ppm (confirming

isopropyl) and the symmetric pair of doublets in the aromatic region (confirming para-

substitution).

IR Spectroscopy: Substitution Patterns
While less specific than NMR, IR provides quick confirmation of the substitution pattern in the

"fingerprint" and overtone regions.

Para-substituted (Target): Strong bending vibration ~800–850 cm⁻¹.
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Ortho-substituted: Strong bending vibration ~735–770 cm⁻¹.

Meta-substituted: Strong bending vibrations ~690–710 cm⁻¹ and ~750–810 cm⁻¹.

Mass Spectrometry (MS)
Molecular Ion (M+): All isomers share the same molecular weight (MW = 208.26 g/mol for

C11H16N2O2). MS alone cannot distinguish them.[2]

Fragmentation (MS/MS):

N-isopropyl: Loss of 43 Da (isopropyl radical).

N-propyl: Loss of 29 Da (ethyl) then 15 Da, or direct propyl loss.

Mechanistic Validation (Self-Validating Protocol)
To ensure the "Target" spectrum is not a coincidentally overlapping mixture, perform a D2O

Shake Test:

Run standard 1H NMR in DMSO-d6.

Add 1-2 drops of D2O to the NMR tube and shake.

Observation: The signals at ~7.8 ppm (Amide NH) and ~4.6 ppm (Amine NH2) should

disappear or diminish significantly due to deuterium exchange.

Validation: If the aromatic signals (6.45/6.68 ppm) remain unchanged in pattern (still AA'BB'),

the carbon skeleton is confirmed as para-substituted.
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Figure 2: D2O exchange validation logic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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